

A comparative analysis of Adhibin's impact on different adenocarcinoma cell lines.

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Compound of Interest

Compound Name: *Adhibin*

Cat. No.: *B15607676*

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Adhibin: A Comparative Analysis of its Impact on Adenocarcinoma Cell Lines

For Researchers, Scientists, and Drug Development Professionals

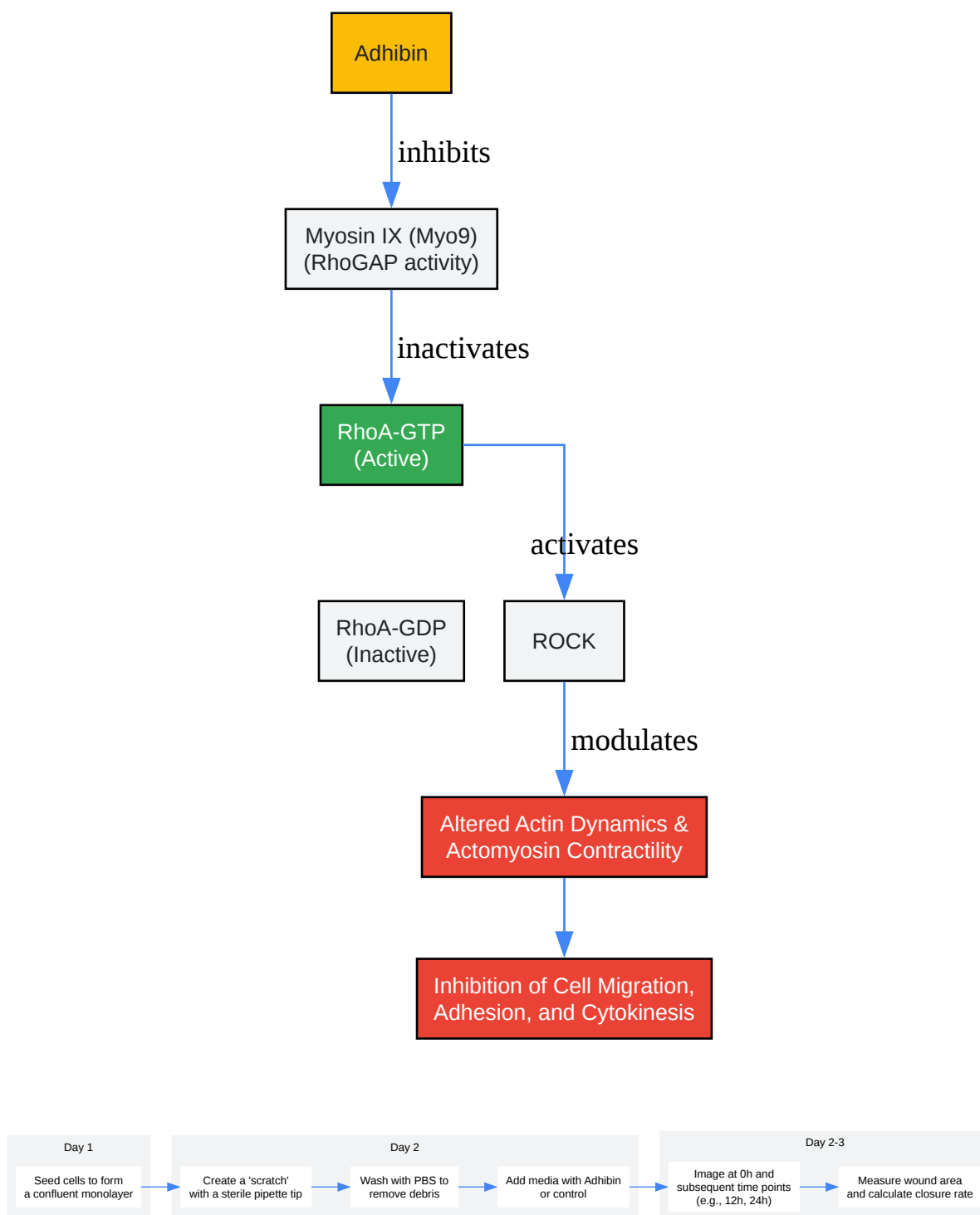
This guide provides a comprehensive comparative analysis of **Adhibin**, a novel anti-metastatic agent, and its effects on various adenocarcinoma cell lines. **Adhibin** is a synthetic allosteric inhibitor of RhoGAP class-IX myosins, which are crucial for cancer cell migration and metastasis.[1] This document summarizes key experimental data, provides detailed experimental protocols, and visually represents the signaling pathways and workflows involved.

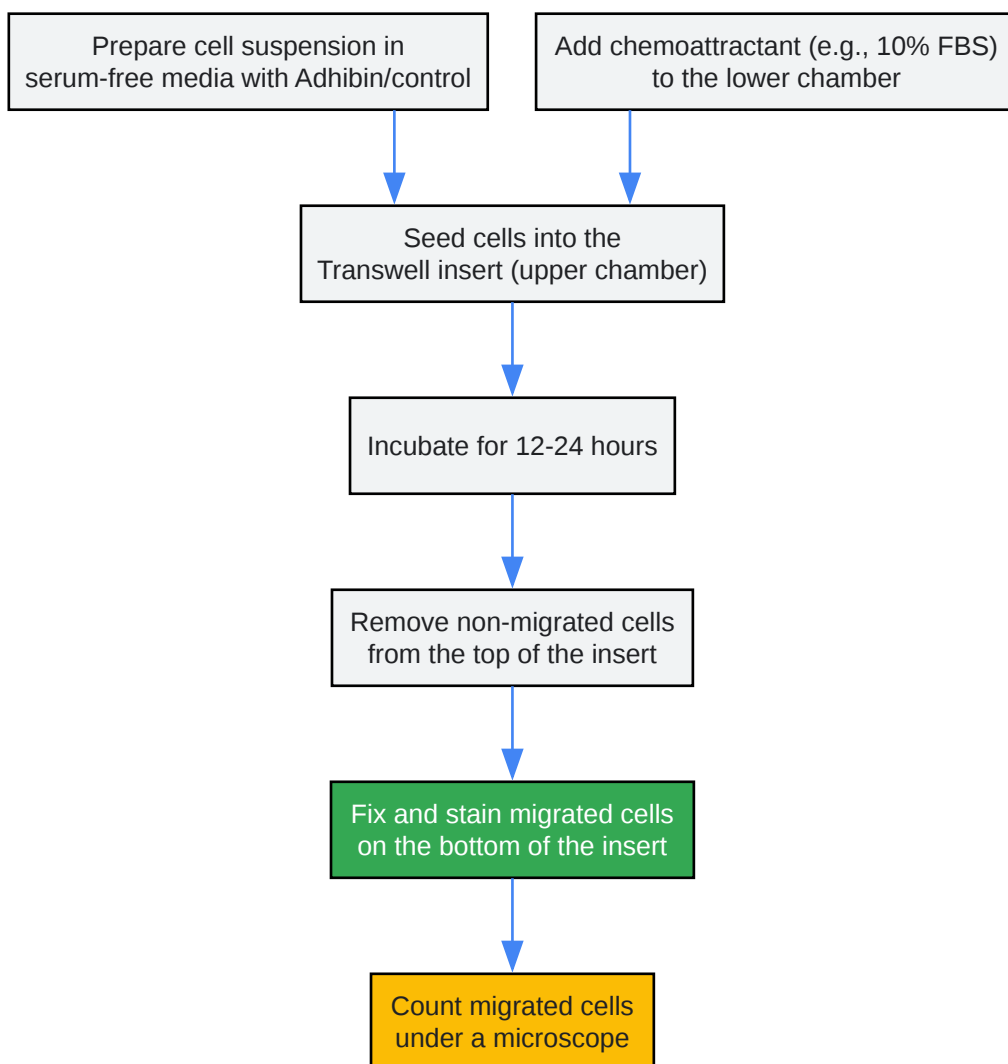
Executive Summary

Adhibin presents a promising avenue for anti-metastatic therapy by targeting the motor function of class-IX myosins, leading to the suppression of RhoGTPase-mediated cell migration and adhesion.[1] Unlike conventional cytotoxic drugs, **Adhibin** does not directly kill cancer cells but rather inhibits their ability to spread, offering a potentially less toxic therapeutic strategy.[2] This guide compares the known effects of **Adhibin** on adenocarcinoma cell lines with other established inhibitors of cell migration, Blebbistatin (a non-muscle myosin II inhibitor) and Y-27632 (a ROCK inhibitor). While specific cell viability IC50 values for **Adhibin** on adenocarcinoma cell lines are not yet publicly available, its potent enzymatic inhibition and anti-migratory effects underscore its significance in cancer research.

Mechanism of Action

Adhibin functions as an allosteric inhibitor of RhoGAP class-IX myosins (Myo9). It binds to the ATPase domain of the myosin motor, interfering with its function. This inhibition leads to a localized increase in the activity of the small GTPase RhoA, a key regulator of the actin cytoskeleton. The subsequent activation of the RhoA/ROCK signaling pathway results in changes to actin dynamics and actomyosin contractility, ultimately impairing cell migration, adhesion, and cytokinesis.[1][3]





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